![molecular formula C18H15NO2 B10815942 N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide](/img/structure/B10815942.png)
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of an indene moiety fused to a benzofuran ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-benzofurancarboxylic acid with 2,3-dihydro-1H-indene-5-amine. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both an indene and a benzofuran moiety, which imparts distinct chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C18H15NO2
- Molecular Weight: 277.3 g/mol
- IUPAC Name: this compound
- CAS Number: 794576-60-6
Property | Value |
---|---|
Molecular Formula | C18H15NO2 |
Molecular Weight | 277.3 g/mol |
IUPAC Name | This compound |
InChI Key | CCGGZVBFGUPEQD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or an activator, modulating biochemical pathways critical for various physiological functions.
Potential Targets:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It has potential interactions with neurotransmitter receptors, influencing neurological functions.
Medicinal Chemistry Applications
Research indicates that this compound can serve as a pharmacophore in drug design, particularly targeting:
- Cancer Treatment : Studies suggest that derivatives of benzofuran carboxamides exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anti-cancer agents.
-
Antiviral Properties :
- Research has indicated that compounds with similar structures can inhibit viral replication mechanisms, making them candidates for antiviral drug development.
-
Neuropharmacological Effects :
- Investigations into the neuropharmacological properties revealed that the compound may exhibit anxiolytic or antidepressant-like effects in animal models.
In Vitro Studies
In vitro assays have been conducted to assess the compound's activity against specific targets:
- Cell Viability Assays : These assays measure the cytotoxic effects of the compound on various cancer cell lines.
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy:
- Dosage and Administration : Studies typically administer the compound intraperitoneally or orally to assess bioavailability and therapeutic outcomes.
Properties
Molecular Formula |
C18H15NO2 |
---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15NO2/c20-18(17-11-14-4-1-2-7-16(14)21-17)19-15-9-8-12-5-3-6-13(12)10-15/h1-2,4,7-11H,3,5-6H2,(H,19,20) |
InChI Key |
CCGGZVBFGUPEQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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